BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-[(3-
Fluorophenyl)methoxy]acetic acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-[(3-Fluorophenyl)methoxy]acetic
Compound Name:

acid
CAS No.: 953786-99-7
Cat. No.: B3174487

Get Quote

A Critical Building Block for Medicinal Chemistry
and Drug Discovery
Chemical Identity & Core Profile

Compound Name: 2-[(3-Fluorophenyl)methoxy]acetic acid Synonyms: (3-
Fluorobenzyloxy)acetic acid; [[(3-Fluorophenyl)methyl]oxy]acetic acid CAS Number:Not widely
indexed in open public databases (Rare Chemical Entity). Note: Researchers should utilize the
SMILES or InChiKey for precise database querying, as this specific isomer is often cataloged
within proprietary building block libraries rather than general registries. Molecular Formula:
CoHoFO3s Molecular Weight: 184.16 g/mol SMILES:OC(=0)COCclcccc(F)cl InChiKey:
(Predicted) ZJYHHKJJZIXZJZ-UHFFFAOYSA-N

Physicochemical Properties (Calculated)
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Property Value Context

Moderate lipophilicity; suitable
LogP ~1.6-1.9 for CNS or systemic drug

scaffolds.

Typical carboxylic acid acidity;
pKa ~3.5-3.8 exists as anion at physiological
pH.

Critical for receptor binding
H-Bond Donors 1 (COOH) ) )
interactions.

Fluorine acts as a weak
H-Bond Acceptors 3 (COOH, Ether O, F) acceptor; ether oxygen is a
key dipole.

High flexibility, allowing
Rotatable Bonds 4 conformational adaptation in

binding pockets.

Strategic Applications in Drug Discovery

This compound serves as a high-value pharmacophore scaffold and building block. Its utility
stems from the specific placement of the fluorine atom and the ether linkage.

A. Bioisosteric Design & Metabolic Stability

o Fluorine Effect: The fluorine atom at the meta (3-) position of the phenyl ring is a strategic
design choice. It blocks metabolic oxidation at a vulnerable site (preventing hydroxylation)
without significantly increasing steric bulk (Van der Waals radius of F=1.47 Avs H=1.20
A). This enhances the metabolic half-life of drug candidates derived from this scaffold.

o Ether Linkage: The —CH2—O—-CH:z— spacer provides a flexible, chemically stable linker that
mimics the geometry of longer alkyl chains but introduces polarity, improving solubility
compared to all-carbon analogs.

B. Target Classes
o CRTH2 Antagonists (Prostaglandin D2 Receptor):
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o (Benzyloxy)acetic acid derivatives are established pharmacophores for CRTH2
antagonists, used in treating asthma and allergic rhinitis. The carboxylic acid moiety
mimics the prostanoid head group, anchoring the molecule in the receptor's cationic
pocket (typically interacting with Arg170 or Lys210).

o Aldose Reductase Inhibitors:

o The carboxylic acid head group coupled with a lipophilic aromatic tail is a classic motif for
inhibiting aldose reductase (e.g., in diabetic complications), where the acid binds to the
catalytic site.

e PPAR Agonists:

o Peroxisome proliferator-activated receptors (PPARS) often bind acidic ligands with
lipophilic tails. The 3-fluorophenyl group provides the necessary hydrophobic interaction
while modulating potency.

Synthesis & Manufacturing Protocol

Methodology: Williamson Ether Synthesis (Self-Validating Protocol) Reaction Type:
Nucleophilic Substitution (SN2)

Mechanistic Rationale

The synthesis relies on the irreversible alkylation of an alkoxide (generated from 3-fluorobenzyl
alcohol) with a haloacetate. This route is preferred over the oxidation of ethers because it
allows for precise installation of the carboxylic acid moiety (via an ester intermediate) under
mild conditions.

Experimental Workflow

Step 1: Deprotonation
» Reagents: 3-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 1.2 eq, 60% dispersion).
¢ Solvent: Anhydrous THF or DMF (Polar aprotic solvent promotes ionization).

o Condition: 0°C to Room Temperature (RT), 30 min.
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o Observation: Evolution of Hz gas indicates active alkoxide formation.
Step 2: Alkylation
o Reagent:tert-Butyl bromoacetate or Ethyl bromoacetate (1.1 eq).

e Mechanism: The 3-fluorobenzyl alkoxide attacks the a-carbon of the bromoacetate,
displacing the bromide ion.

o Condition: RT to 60°C, 2-4 hours.
Step 3: Hydrolysis (Deprotection)

e Reagent: Trifluoroacetic acid (TFA) in DCM (for t-butyl ester) or LiOH in THF/H20 (for ethyl
ester).

o QOutcome: Quantitative conversion to the free acid.

Visualization: Synthesis Pathway

2-{(3-Fluorophenyl)methoxy]

Deprotection

3-Fluorobenzyl Alcohol Step 1: Deprotonation -H2 Alkoxide Intermediate Step 2: Alkylation SN2 Reaction Ester Intermediate Step 3: Hydrolysis
(Precursor) (NaH, THF, 0°C) (Reactive Species) (+ Br-CH2-COOtBu) (Protected Form) (TFA/DCM or LiOH)

acetic aci
(Final Product)

Click to download full resolution via product page

Caption: Step-wise Williamson ether synthesis pathway for high-yield production.

Analytical Characterization (Quality Control)

To ensure scientific integrity, the following data points serve as validation criteria for the
synthesized compound.
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] Expected Signal / .
Technique L Interpretation
Characteristic

Carboxylic acid proton (-

1H NMR (400 MHz, CDCIs) 0 ~10.5 (br s, 1H)
COOQH).
Aromatic protons (splitting
0 ~7.3-6.9 (m, 4H) pattern characteristic of meta-
substitution).
Benzylic methylene (-Ph-CH2-
0 ~4.6 (s, 2H)
0-).
Acetyl methylene (-O-CHz2-
0 ~4.1 (s, 2H)
COOQH).
13C NMR 4 ~175 ppm Carbonyl carbon (C=0).

C-F carbon (coupling confirms
0 ~163 ppm (d, J~245 Hz)
F presence).

0 ~72 ppm, ~67 ppm Ether carbons (-CHz2-O-CHz-).

Negative ion mode (preferred
Mass Spectrometry (ESI) [M-H]~ = 183.14 ) )
for carboxylic acids).

Handling & Safety Guidelines

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen)
to prevent moisture uptake which can catalyze autocatalytic degradation.

e Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless pH > 7).

References

o Williamson Ether Synthesis:Strategic Applications of Named Reactions in Organic Synthesis.
Elsevier, 2005.
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e Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem.
Soc. Rev., 2008, 37, 320-330.

o CRTH2 Antagonist Scaffolds: Pettipher, R., et al. "Antagonists of the prostaglandin D2
receptor CRTH2." Drug News Perspect, 2008.

» General Synthesis of Phenoxyacetic Acids:Organic Syntheses, Coll. Vol. 3, p.774 (1955).

» To cite this document: BenchChem. [Technical Guide: 2-[(3-Fluorophenyl)methoxy]acetic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3174487/docs#technical-guide-2-3-fluorophenyl-
methoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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